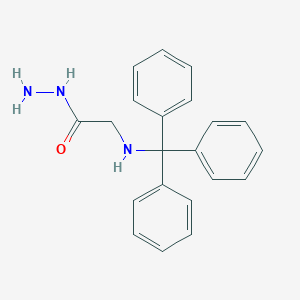

N-Tritylglycine hydrazide

Descripción general

Descripción

N-Tritylglycine hydrazide: is a compound that has garnered significant interest in the field of medicinal chemistry. It is known for its inhibitory action against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound’s molecular formula is C21H21N3O, and it has a molecular weight of 331.4 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Tritylglycine hydrazide can be synthesized through a straightforward reaction between tritylglycine and hydrazine hydrate. This reaction typically utilizes an appropriate solvent like ethanol or methanol and may require heating to facilitate the formation of the hydrazide derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of tritylglycine with hydrazine hydrate in a suitable solvent under controlled conditions.

Análisis De Reacciones Químicas

Types of Reactions:

Condensation Reactions: N-Tritylglycine hydrazide can condense with aldehydes or ketones to form hydrazones (Schiff bases).

Cyclization Reactions: It serves as a precursor for various heterocyclic compounds, including oxadiazoles, thiadiazoles, and triazoles.

Acylation Reactions: The free amino group on the hydrazide moiety can undergo acylation reactions with acid chlorides or anhydrides.

Common Reagents and Conditions:

Condensation Reactions: Aldehydes or ketones, often in the presence of an acid catalyst.

Cyclization Reactions: Reagents like carbon disulfide, phosphorus oxychloride, or Lawesson’s reagent.

Acylation Reactions: Acid chlorides or anhydrides.

Major Products Formed:

- Hydrazones (Schiff bases)

- Heterocyclic compounds (oxadiazoles, thiadiazoles, triazoles)

- Acylated derivatives

Aplicaciones Científicas De Investigación

Synthesis Techniques

The synthesis of N-Tritylglycine hydrazide typically involves:

- Coupling Reactions : Utilizing coupling agents to facilitate the formation of peptide bonds between amino acids.

- Hydrazinolysis : Converting N-tritylglycine to its hydrazide form through reaction with hydrazine derivatives.

Pharmaceutical Applications

This compound has been explored for its potential therapeutic applications:

2.1. Anti-Cancer Activity

Recent studies indicate that derivatives of this compound can be used in the development of anti-cancer agents. For instance, it has been incorporated into drug formulations targeting specific cancer cell lines, demonstrating selective cytotoxicity against pulmonary adenocarcinoma cells (A549) .

2.2. Neurological Disorders

Research highlights its role in treating conditions associated with lipid metabolism disorders, such as Niemann-Pick disease, where it aids in cholesterol management within cells . The compound's ability to enhance autophagy is particularly relevant for neurodegenerative diseases like Alzheimer’s and Parkinson's .

Biochemical Research

This compound serves as a valuable tool in biochemical assays and receptor studies:

3.1. Bitter Taste Receptor Studies

It has been utilized to investigate the mechanisms of bitter taste receptors (T2Rs), acting as a competitive inhibitor for certain agonists. This application aids in understanding the physiological roles of these receptors beyond gustation .

3.2. Peptide Synthesis

The compound is also employed in peptide synthesis protocols, particularly in solid-phase synthesis where its protective trityl group prevents premature reactions during assembly . This feature is crucial for synthesizing complex peptides efficiently.

Case Studies

Mecanismo De Acción

The mechanism by which N-Tritylglycine hydrazide exerts its effects involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis. The exact molecular pathways and targets involved in this inhibition are still under investigation, but it is believed to interfere with essential bacterial processes.

Comparación Con Compuestos Similares

- N- [2-Naphthyl]-glycine hydrazide

- N-methyl-N- (2-naphthyl)glycine hydrazide

- N- (6-methoxy-2-naphthyl)glycine hydrazide

- 3- (2-naphthylamino)butyric acid hydrazide

Uniqueness: N-Tritylglycine hydrazide is unique due to its trityl group, which provides specific steric and electronic properties that influence its reactivity and biological activity. This makes it distinct from other glycine hydrazide derivatives, which may lack the trityl moiety and therefore exhibit different chemical and biological behaviors.

Actividad Biológica

N-Tritylglycine hydrazide, a compound with the molecular formula , has garnered attention in various biological research contexts due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized from N-tritylglycine through hydrazinolysis. The process typically involves the reaction of N-tritylglycine with hydrazine under acidic or basic conditions, resulting in the formation of the hydrazide derivative. The yield of this reaction can be optimized by adjusting reaction conditions such as temperature and solvent choice. The compound exhibits a melting point of approximately 164-165°C, indicating its stability under standard laboratory conditions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Peptide Mimetic Properties : As a hydrazide derivative, it retains some peptide-like characteristics while being resistant to proteolytic degradation. This feature makes it a candidate for drug design, particularly in developing peptide mimetics that can evade enzymatic breakdown .

- Binding Affinities : Research indicates that compounds containing hydrazide groups can exhibit significant binding affinities to specific biological targets. For instance, studies have shown that peptoid-hydrazone constructs derived from this compound demonstrate enhanced binding to proteins involved in critical cellular processes, such as Tsg101, which plays a role in HIV budding .

- Antimicrobial Activity : Preliminary studies suggest that this compound and its derivatives possess antimicrobial properties. These compounds have been tested against various bacterial strains, showing comparable efficacy to established antibiotics like ampicillin .

Case Studies and Research Findings

- Tsg101 Binding Studies : A systematic examination of peptoid-hydrazone constructs revealed that this compound derivatives could bind effectively to Tsg101. This binding is crucial for understanding viral mechanisms and could lead to the development of antiviral agents .

- Antimicrobial Screening : In a study assessing various amino acid derivatives, this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's efficacy was measured using minimum inhibitory concentration (MIC) assays, demonstrating its potential as an alternative or adjunct to traditional antibiotics .

- Protein Synthesis Applications : The versatility of hydrazides in protein synthesis was highlighted in research exploring their use as intermediates in total synthesis methods. This compound was successfully employed in ligation reactions to produce complex peptide sequences, showcasing its utility in biochemistry and pharmaceutical development .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(tritylamino)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c22-24-20(25)16-23-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,23H,16,22H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWIJIQSMIKZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292529 | |

| Record name | N-Tritylglycine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116435-38-2 | |

| Record name | N-(Triphenylmethyl)glycine hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116435-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Tritylglycine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.